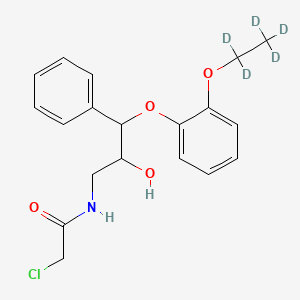

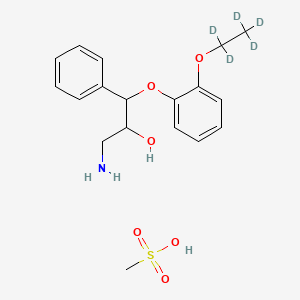

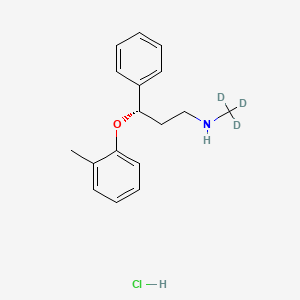

Didesmethyl Sibutramine-d6

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Didesmethylsibutramine acts as a triple reuptake inhibitor, blocking the reabsorption of serotonin, dopamine, and norepinephrine from neuronal synapses . It is a known human metabolite of Desmethylsibutramine .

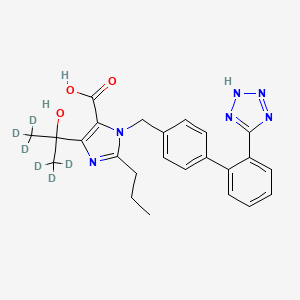

Molecular Structure Analysis

The molecular structure of Didesmethyl Sibutramine-d6 is represented by the formula C15H22ClN .Applications De Recherche Scientifique

Neurology Research

“Didesmethyl Sibutramine-d6” is used in neurology research . It is part of the research tools used in studying various neurological conditions. This includes areas such as Alzheimer’s, Memory, Learning and Cognition, Parkinson’s, Schizophrenia, Addiction, Pain and Inflammation .

Stable Isotope Labeling

“Didesmethyl Sibutramine-d6” is a stable isotope-labelled compound . Stable isotope labeling is a technique used in molecular biology to help understand chemical reactions and interactions. In this case, “Didesmethyl Sibutramine-d6” can be used to track or determine the fate of a molecule in a complex system .

Neurotransmission Studies

“Didesmethyl Sibutramine-d6” is used in neurotransmission studies . It is particularly relevant in the study of 5-HT receptors,

Mécanisme D'action

Target of Action

Didesmethyl Sibutramine-d6, an active metabolite of the anorectic drug sibutramine , primarily targets the serotonin (5-HT), norepinephrine (NE), and dopamine (DA) transporters . These transporters play a crucial role in the regulation of neurotransmitter levels in the synaptic cleft, thereby influencing various physiological functions such as mood, appetite, and energy balance .

Mode of Action

Didesmethyl Sibutramine-d6 acts as a triple reuptake inhibitor , blocking the reabsorption of serotonin, dopamine, and norepinephrine from neuronal synapses . By inhibiting the reuptake of these neurotransmitters, Didesmethyl Sibutramine-d6 promotes a sense of satiety and decreases appetite, thereby reducing food intake .

Biochemical Pathways

The therapeutic effects of Didesmethyl Sibutramine-d6 are achieved through its known mode of action as a serotonin (5-HT) and noradrenaline reuptake inhibitor (SNRI) . This dual mechanism of action results in two synergistic physiological effects — a reduction in energy intake and an increase in energy expenditure, which combine to promote and maintain weight loss .

Pharmacokinetics

Following sibutramine administration in humans, Didesmethyl Sibutramine-d6 (M2) is formed through the N-demethylation of desmethylsibutramine (M1) by CYP2B6 . Elevated plasma levels of sibutramine are observed with concomitant use of CYP2B6 inhibitors (e.g., clopidogrel) and in individuals with certain CYP2B6 genotypes due to the reduced conversion of sibutramine into desmethylsibutramine .

Result of Action

The molecular and cellular effects of Didesmethyl Sibutramine-d6’s action primarily involve the modulation of neurotransmitter levels in the synaptic cleft. By inhibiting the reuptake of serotonin, dopamine, and norepinephrine, it increases the availability of these neurotransmitters, thereby enhancing their signaling . This leads to a decrease in appetite and food intake, promoting weight loss .

Action Environment

Additionally, genetic factors such as CYP2B6 genotypes can affect the metabolism and efficacy of Didesmethyl Sibutramine-d6 .

Safety and Hazards

Orientations Futures

Propriétés

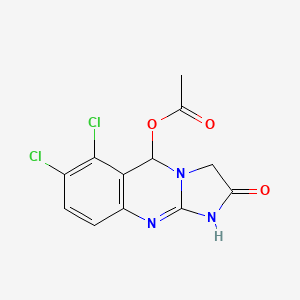

| { "Design of the Synthesis Pathway": "The synthesis pathway of Didesmethyl Sibutramine-d6 involves the reduction of the carbonyl group in the starting material Sibutramine-d6 to form Didesmethyl Sibutramine-d6.", "Starting Materials": [ "Sibutramine-d6", "Sodium borohydride (NaBH4)", "Methanol (CH3OH)", "Hydrochloric acid (HCl)", "Sodium hydroxide (NaOH)" ], "Reaction": [ "Sibutramine-d6 is dissolved in methanol", "Sodium borohydride is slowly added to the solution at a low temperature to reduce the carbonyl group to a hydroxyl group", "The reaction mixture is then acidified with hydrochloric acid to protonate the amine group", "The resulting precipitate is filtered and washed with water", "The product is then dissolved in sodium hydroxide solution to form Didesmethyl Sibutramine-d6-d6" ] } | |

Numéro CAS |

1189727-93-2 |

Formule moléculaire |

C15H22ClN |

Poids moléculaire |

257.835 |

Nom IUPAC |

1-[1-(4-chlorophenyl)-2,2,3,3,4,4-hexadeuteriocyclobutyl]-3-methylbutan-1-amine |

InChI |

InChI=1S/C15H22ClN/c1-11(2)10-14(17)15(8-3-9-15)12-4-6-13(16)7-5-12/h4-7,11,14H,3,8-10,17H2,1-2H3/i3D2,8D2,9D2 |

Clé InChI |

WQSACWZKKZPCHN-QYDDHRNTSA-N |

SMILES |

CC(C)CC(C1(CCC1)C2=CC=C(C=C2)Cl)N |

Synonymes |

1-(4-Chlorophenyl)-α-(2-methylpropyl)cyclobutanemethanamine-d6; (+/-)-Didesmethylsibutramine-d6; 1-[1-(4-Chlorophenyl)cyclobutyl-d6]-3-methylbutylamine; _x000B_1-[1-(4-Chlorophenyl)cyclobutyl-d6]-3-methylbutan-1-amine; |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Methyl-6-[(1E,3E)-1,3-pentadien-1-yl]-1,3-benzothiazole](/img/structure/B562558.png)

![[Bis(t-Boc)amino]methyl Methanethiosulfonate](/img/structure/B562578.png)